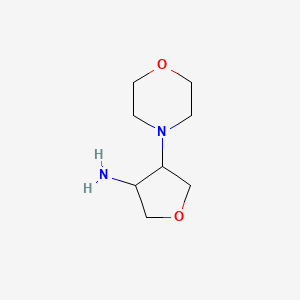

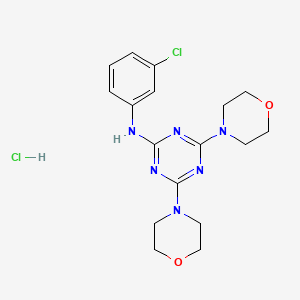

![molecular formula C27H24O7 B2498817 Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate CAS No. 869342-05-2](/img/structure/B2498817.png)

Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate involves specific approaches. For instance, the synthesis of a depside derivative related to our compound was achieved through a facile approach, yielding high yields. The process was confirmed using techniques like NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction studies (Pengcheng Lv et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography. Such analyses reveal intricate details like crystallization in specific space groups and dimensions of unit cell parameters (Pengcheng Lv et al., 2009).

Chemical Reactions and Properties

The chemical reactions of similar compounds involve various interactions, such as intramolecular hydrogen bonds and weak intermolecular interactions. These reactions and interactions define the compound’s stability and reactivity (Jia-Hui Chen et al., 2004).

Scientific Research Applications

Synthesis and Structural Characterization

Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate has been extensively studied for its structural and chemical properties. A significant focus has been on the synthesis and crystal structure characterization of this compound and its derivatives. For instance, the synthesis of a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was performed through a facile approach, yielding high purity and confirmed through multiple spectroscopic techniques and X-ray single crystal diffraction study (Lv et al., 2009). Similarly, other studies have focused on the crystal structure of isochroman derivatives, revealing that they tend to crystallize in chiral space groups, providing insight into the molecular arrangement and interactions of such compounds (Palusiak et al., 2004).

Antioxidant and Bioactive Properties

Research has also been conducted on the bioactive properties of this compound's derivatives, particularly focusing on their antioxidant capacities. For example, the enzymatic modification of 2,6-dimethoxyphenol, a related compound, was studied for the synthesis of dimers with higher antioxidant capacity. The resulting dimer demonstrated significantly higher antioxidant capacity than the starting substrate, highlighting the potential application of these compounds as bioactive substances (Adelakun et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

benzyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-17-21-14-20(32-16-25(28)33-15-18-7-5-4-6-8-18)10-12-22(21)34-27(29)26(17)19-9-11-23(30-2)24(13-19)31-3/h4-14H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDWPWZXLLWEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

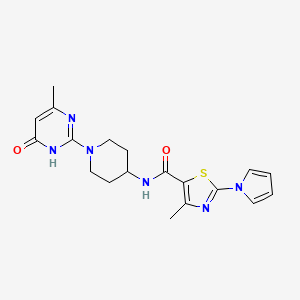

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)

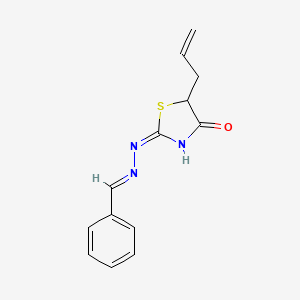

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

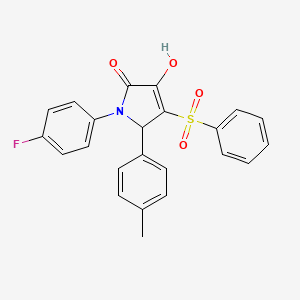

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)